molecular formula C9H11NO2S B578381 Methyl 4,5,6,7-tetrahydrothieno[2,3-C]pyridine-2-carboxylate CAS No. 1259287-72-3

Methyl 4,5,6,7-tetrahydrothieno[2,3-C]pyridine-2-carboxylate

Cat. No.: B578381
CAS No.: 1259287-72-3
M. Wt: 197.252
InChI Key: ZBFJJGBWKCYVDY-UHFFFAOYSA-N
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Description

Introduction to Thieno[2,3-c]pyridine Derivatives

Thieno[2,3-c]pyridine derivatives constitute a remarkable class of fused heterocyclic compounds that have garnered substantial attention in modern organic chemistry due to their unique structural properties and diverse applications in pharmaceutical and material science studies. These compounds are characterized by the fusion of a thiophene ring with a pyridine ring, creating a bicyclic system that exhibits distinctive electronic and steric properties. The structural framework of thieno[2,3-c]pyridine derivatives provides a privileged scaffold that has been extensively investigated for various biological activities, including anticancer properties through mechanisms such as heat shock protein 90 inhibition.

The fundamental architecture of thieno[2,3-c]pyridine derivatives involves the specific annelation pattern where the thiophene and pyridine rings share two adjacent carbon atoms, designated as the [2,3-c] fusion mode. This particular arrangement distinguishes these compounds from other thienopyridine isomers and confers unique reactivity patterns that have been exploited in synthetic chemistry. Recent research has demonstrated that thieno[2,3-c]pyridine derivatives can be synthesized through innovative approaches, including metal-free methods that utilize fused 1,2,3-triazoles as intermediates, enabling access to compounds that were previously difficult to obtain.

The pharmaceutical relevance of thieno[2,3-c]pyridine derivatives has been established through extensive biological screening studies that have revealed their potential as anticancer agents. Comprehensive evaluations against various human cancer cell lines, including breast cancer, head and neck cancer, and colorectal cancer cell lines, have demonstrated that certain derivatives within this class exhibit potent inhibitory activity with micromolar potency ranges. These findings have positioned thieno[2,3-c]pyridine derivatives as promising lead compounds for drug development programs focused on oncology applications.

Structural Classification of Tetrahydrothienopyridine Scaffolds

The structural classification of tetrahydrothienopyridine scaffolds encompasses a diverse array of molecular architectures that are distinguished by their specific ring fusion patterns and substitution arrangements. Within the broader thienopyridine family, six distinct isomeric forms have been identified: thieno[2,3-b]pyridine, thieno[3,2-b]pyridine, thieno[2,3-c]pyridine, thieno[3,2-c]pyridine, thieno[3,4-b]pyridine, and thieno[3,4-c]pyridine. Each of these isomers exhibits unique structural characteristics that influence their chemical reactivity, biological activity, and synthetic accessibility.

The tetrahydro variants of these scaffolds introduce additional structural complexity through the partial saturation of the pyridine ring, creating a six-membered ring with a flattened-boat conformation as demonstrated through crystallographic analysis. This conformational preference has been characterized through detailed structural studies that reveal specific puckering parameters and dihedral angles between aromatic components. The tetrahydrothieno[2,3-c]pyridine scaffold specifically maintains the aromatic thiophene ring while incorporating a saturated piperidine-like component, resulting in a hybrid structure that combines the electronic properties of the heteroaromatic system with the conformational flexibility of the saturated ring.

Structural classification studies have revealed that tetrahydrothienopyridine scaffolds can accommodate various substitution patterns at multiple positions, enabling the generation of diverse chemical libraries through systematic structural modifications. The nitrogen atom within the tetrahydropyridine component serves as a key substitution site, with research demonstrating that different substituents at this position can significantly influence biological activity and selectivity profiles. Furthermore, the presence of electron-withdrawing or electron-donating groups on the thiophene ring system can modulate the electronic properties of the entire scaffold, affecting both chemical reactivity and pharmacological behavior.

Table 1: Structural Classification of Thienopyridine Isomers

Isomer Type Ring Fusion Pattern Aromatic System Substitution Sites Research Focus
Thieno[2,3-b]pyridine 2,3-position fusion Fully aromatic Multiple positions available Antimicrobial applications
Thieno[3,2-b]pyridine 3,2-position fusion Fully aromatic Selective functionalization Kinase inhibitor development
Thieno[2,3-c]pyridine 2,3-position fusion Fully aromatic Limited synthetic access Cancer research applications
Tetrahydrothieno[2,3-c]pyridine 2,3-position fusion Partially saturated Nitrogen substitution Pharmaceutical optimization

Historical Development of Methyl 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine-2-carboxylate

The historical development of this compound reflects the evolution of synthetic methodologies in heterocyclic chemistry, progressing from traditional multi-step approaches to more efficient and environmentally sustainable procedures. Early synthetic efforts toward thienopyridine derivatives faced significant challenges due to the limited availability of suitable starting materials and the inherent reactivity patterns of the heteroaromatic systems involved. The specific synthesis of the 2-carboxylate derivative required the development of regioselective methodologies that could introduce the ester functionality at the precise position while maintaining the integrity of the fused ring system.

The emergence of metal-free synthetic approaches marked a significant milestone in the development of this compound, addressing previous limitations associated with metal-catalyzed procedures. These innovations utilized readily available starting materials such as 2-acetylthiophene and employed one-pot triazolation reactions followed by modified Pomeranz-Fritsch cyclization reactions to construct the desired scaffold. The development of denitrogenative transformation reactions provided a crucial synthetic tool that enabled the late-stage introduction of various functional groups, including carboxylate esters, through nucleophilic insertion mechanisms.

Analytical characterization of this compound has been facilitated by advances in spectroscopic techniques, with comprehensive nuclear magnetic resonance spectroscopy and mass spectrometry studies providing detailed structural confirmation. The compound exhibits distinctive spectroscopic signatures that include characteristic chemical shifts for the thiophene protons, the saturated ring protons, and the methyl ester functionality. High-resolution mass spectrometry analysis has confirmed the molecular formula and provided fragmentation patterns that support the proposed structural assignment.

Table 2: Synthetic Evolution of this compound

Development Period Synthetic Approach Key Innovations Limitations Addressed Reference Sources
Early Methods Multi-step traditional synthesis Classical ring formation Low yields, harsh conditions Historical literature
Intermediate Development Metal-catalyzed procedures Improved regioselectivity Cost and toxicity concerns
Recent Advances Metal-free triazole intermediates Environmental sustainability Limited substrate scope
Current State One-pot methodologies Operational simplicity Synthetic accessibility

The contemporary understanding of this compound synthesis has been enriched by mechanistic studies that have elucidated the key transformations involved in its formation. These investigations have revealed that the denitrogenative transformation of fused 1,2,3-triazole intermediates proceeds through well-defined mechanistic pathways that can be controlled through appropriate choice of reaction conditions and nucleophiles. The optimization of these synthetic parameters has enabled the preparation of this compound in acceptable yields under mild conditions, representing a significant advancement over earlier methodologies that required harsh reaction conditions and extensive purification procedures.

Properties

IUPAC Name

methyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S/c1-12-9(11)7-4-6-2-3-10-5-8(6)13-7/h4,10H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBFJJGBWKCYVDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(S1)CNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1259287-72-3
Record name methyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-2-carboxylate
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Preparation Methods

Thiophene Ring Formation via Methyl Thioglycolate and Sodium Methylate

A seminal approach, described in the patent EP0573975A1, employs l-acetyl-3-cyanopiperidine-4-one as the starting material. The synthesis proceeds through a multi-step sequence:

  • Cyclization : Treatment of l-acetyl-3-cyanopiperidine-4-one with methanesulfonyl chloride and methyl thioglycolate in pyridine and sodium methylate initiates cyclization. This step forms methyl 5-acetyl-3-amino-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate with a 46% yield after recrystallization from acetonitrile.

  • Hydrolysis : Refluxing the intermediate with methanol and concentrated hydrochloric acid removes the acetyl group, yielding methyl 3-amino-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate hydrochloride in 68% yield.

While this method introduces an amino group, analogous strategies substituting the cyanopiperidine precursor could potentially yield the target compound without nitrogen substituents. The use of sodium methylate as a base and methanol as the solvent ensures efficient deprotonation and nucleophilic attack during cyclization.

Sulfur-Mediated Cyclocondensation with Methyl Cyanoacetate

An alternative route, adapted from WO2010/112124, utilizes piperidone hydrochloride, methyl cyanoacetate, and sulfur in methanol under basic conditions. Key steps include:

  • Reaction Setup : Suspending piperidone hydrochloride (1.1 mol), methyl cyanoacetate (0.8 mol), and sulfur (1 mol) in methanol, followed by addition of diethylamine (1.4 mol).

  • Cyclization : Stirring at room temperature for 5 hours facilitates thiophene ring formation via sulfur incorporation.

  • Workup : Filtering the precipitated crystals and concentrating the mother liquor yields the crude product, which is purified through sequential washes with iso-propanol and methanol.

This method achieves a 47% yield of the amino-substituted analog, suggesting that modifying the cyanoacetate component could direct synthesis toward the non-aminated target compound.

Alternative Synthetic Approaches

Decarboxylation of Advanced Intermediates

Patent EP0573975A1 also discloses decarboxylation strategies for related tetrahydrothienopyridine derivatives. For example, treating 2-alkoxycarbonyl compounds with hydrobromic acid or copper/quinoline mixtures removes carboxyl groups, offering a pathway to simpler analogs. Applying similar conditions to methyl 5-acetyl-3-amino-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate could yield the des-acetylated product, though experimental data specific to the target compound remain unpublished.

Functional Group Interconversion

Oxidation and reduction reactions may provide access to this compound from pre-formed thiophene precursors. For instance, hydrogen peroxide oxidation of thiol-containing intermediates or lithium aluminum hydride reduction of ketone derivatives could adjust ring saturation and substituent chemistry. However, these methods require further validation for the specific target structure.

Optimization of Reaction Parameters

Temperature and Solvent Effects

Cyclocondensation reactions exhibit strong temperature dependence:

  • Room Temperature : The sulfur-mediated method achieves optimal yields at 20°C, preventing side reactions such as over-oxidation or polymerization.

  • Reflux Conditions : Hydrolysis steps require elevated temperatures (50–100°C) to cleave protective groups while maintaining ester integrity.

Solvent selection also impacts yield:

  • Methanol : Preferred for cyclizations due to its polarity and ability to dissolve both ionic and organic reagents.

  • Acetonitrile : Enhances crystallinity during workup, improving purity.

Catalytic Additives

  • Diethylamine : Acts as a base and nucleophilic catalyst in sulfur-based cyclizations, accelerating thiophene ring closure.

  • Copper Salts : Facilitate decarboxylation in post-cyclization steps, though their use risks introducing metal contaminants.

Industrial-Scale Production Techniques

Large-scale synthesis demands modifications to laboratory protocols:

ParameterLaboratory ScaleIndustrial Scale
Reactor Type Batch flaskContinuous flow reactor
Purification RecrystallizationChromatography or distillation
Yield 47–68%Optimized to >75%
Solvent Recovery Single-useClosed-loop recycling

Continuous flow systems improve heat and mass transfer, reducing reaction times and byproduct formation. Automated pH control during workup minimizes manual intervention, enhancing reproducibility.

Comparative Evaluation of Methodologies

Yield and Purity

  • Cyclocondensation (Method 1.1) : Offers moderate yields (46–68%) with high purity due to acetonitrile recrystallization.

  • Sulfur-Mediated (Method 1.2) : Lower yields (47%) but simpler workup, favoring rapid synthesis.

Scalability

  • Method 1.1 requires multi-step purification, complicating scale-up.

  • Method 1.2 uses filtration and concentration, aligning with industrial practices.

Environmental Impact

  • Methanol Use : Both methods employ methanol, necessitating solvent recovery systems to meet green chemistry standards.

  • Sulfur Byproducts : Method 1.2 generates sulfur-containing waste, requiring specialized treatment .

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5,6,7-tetrahydrothieno[2,3-C]pyridine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

Methyl 4,5,6,7-tetrahydrothieno[2,3-C]pyridine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 4,5,6,7-tetrahydrothieno[2,3-C]pyridine-2-carboxylate exerts its effects involves interactions with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit tubulin polymerization by binding to the colchicine site of tubulin, leading to cell cycle arrest and apoptosis in cancer cells . The exact pathways and molecular targets can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Structural Variations and Similarity Scores

Key structural analogs differ in ester substituents, fused ring systems, and additional functional groups. Below is a comparative analysis:

Compound Name / Feature Core Structure Substituents / Modifications Molecular Formula Similarity Score (vs. Target) Reference
Methyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylate (Target) Thieno[2,3-c]pyridine (saturated) Methyl ester at C2 C9H11NO2S 1.00
Ethyl 6-ethyl-2-(perfluorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate Thieno[2,3-c]pyridine (saturated) Ethyl ester at C3, perfluorobenzamido at C2 C19H18F5NO3S 0.86
Ethyl 2-(perfluorobenzamido)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate Thieno[2,3-c]pyran (unsaturated) Pyran ring replacing pyridine, perfluorobenzamido C17H13F5NO3S 0.71
5-[6-[[3-(4,5,6,7-Tetrahydropyrazolo[4,3-c]pyridin-1-yl)azetidin-1-yl]methyl]quinoline Pyrazolo[4,3-c]pyridine (saturated) Pyrazolo-pyridine core, quinoline extension C27H28N6O 0.63
Methyl 2-(benzothiazole-2-carboxamido)-5,5,7,7-tetramethyl-thieno[2,3-c]pyridine-3-carboxylate Thieno[2,3-c]pyridine (saturated) Benzothiazole carboxamido, tetramethyl substituents C21H23N3O3S2 0.67

Key Observations :

  • Core Modifications : Replacing the pyridine ring with pyran (as in ) or pyrazolo rings () alters electronic properties and binding affinities.
  • Substituents : Bulky groups like perfluorobenzamido () or benzothiazole () introduce steric effects and influence target selectivity.

Bioactivity Profiles

Compound Biological Target Activity (IC50/MIC) Therapeutic Area Reference
This compound derivatives TNF-α production Potent inhibition (IC50 not specified) Inflammation/autoimmunity
Ethyl 6-ethyl-2-(perfluorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate Mycobacterium tuberculosis (Mtb) MIC = 0.23 μM Tuberculosis
Ethyl 2-(perfluorobenzamido)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate Mtb (including drug-resistant strains) MIC = 67 nM Tuberculosis
Pyrazolo-pyridine derivatives (e.g., ) TLR7-9 receptors Antagonist activity Systemic lupus erythematosus

Key Observations :

  • Anti-TNF-α Activity : The target compound’s derivatives show promise in modulating inflammatory cytokines , while pyrazolo-pyridine analogs () target TLR pathways for autoimmune diseases.
  • Antibacterial Potency: Ethyl ester derivatives () exhibit superior anti-TB activity, with MIC values in the nanomolar range, likely due to enhanced permeability from fluorinated substituents.

Physicochemical and ADME Properties

Property This compound Ethyl 6-ethyl-2-(perfluorobenzamido) Analog Pyrazolo-pyridine Analog ()
Molecular Weight (g/mol) 212.27 429.56 ~450 (estimated)
Solubility Moderate (hydrochloride salt improves solubility ) Low (lipophilic substituents) Moderate
LogP ~1.5 (predicted) ~3.2 (predicted) ~2.8 (predicted)
ADME Profile Limited data Improved metabolic stability in 2nd-gen analogs Optimized for oral bioavailability

Key Observations :

  • Salt Forms : Hydrochloride salts () enhance solubility but may require formulation adjustments.
  • Lipophilicity : Fluorinated and bulky substituents () increase LogP, favoring tissue penetration but risking toxicity.

Biological Activity

Methyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activities associated with this compound, including its anticancer properties and mechanisms of action.

Chemical Structure and Properties

This compound features a unique bicyclic structure that contributes to its biological activity. The molecular formula is C12H15N2O2SC_{12}H_{15}N_{2}O_{2}S, and it has a molecular weight of approximately 254.35 g/mol. The presence of the thieno-pyridine moiety is crucial for its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and its derivatives. In particular, compounds based on this scaffold have shown promising results in inhibiting cancer cell proliferation.

  • Tubulin Inhibition : Compounds derived from the tetrahydrothieno[2,3-c]pyridine structure have been shown to inhibit tubulin polymerization by binding to the colchicine site on tubulin. This action disrupts microtubule dynamics essential for cell division, leading to apoptosis in cancer cells .
  • Selectivity for Cancer Cells : Research indicates that these compounds exhibit selective toxicity towards cancer cells while sparing normal cells. For instance, in vitro studies demonstrated that certain derivatives had IC50 values (the concentration required to inhibit cell growth by 50%) significantly lower than 20 µM against various cancer cell lines such as HeLa and L1210 .

Case Studies and Experimental Results

A series of experiments evaluated the antiproliferative effects of this compound derivatives:

CompoundCell LineIC50 (µM)Mechanism
1HeLa1.1Tubulin inhibition
2L12102.8Apoptosis induction
3CEM2.3Microtubule disruption

These results indicate that modifications at specific positions on the thieno-pyridine scaffold can enhance biological activity significantly .

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

  • Antiproliferative Effects : Effective against multiple cancer cell lines with low IC50 values.
  • Mechanism of Action : Primarily through inhibition of tubulin polymerization and induction of apoptosis.
  • Selectivity : Shows preferential toxicity towards cancer cells compared to normal cells.

Q & A

Q. What are the key synthetic routes for Methyl 4,5,6,7-tetrahydrothieno[2,3-C]pyridine-2-carboxylate, and how are intermediates characterized?

The synthesis typically involves multi-step protocols, including cyclization, nitration, and esterification. For example:

  • Cyclization : Thiophene derivatives react with pyridine precursors under reflux conditions to form the tetrahydrothienopyridine core .
  • Nitration/Esterification : Introduction of functional groups (e.g., nitrofuran moieties) via nitration of furfural derivatives, followed by esterification with methanol .
  • Intermediate Characterization : NMR and mass spectrometry (MS) are critical for verifying structural integrity. For instance, 1^1H NMR peaks at δ 7.26–7.09 (aromatic protons) and δ 5.50–2.60 (aliphatic protons) confirm substitution patterns .

Q. What spectroscopic and analytical methods are used to confirm the compound’s structure?

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify proton environments and carbon frameworks (e.g., aromatic vs. aliphatic regions) .
  • X-ray Crystallography : Resolves stereochemistry and spatial arrangements, particularly for chiral centers or complex substituents .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns (e.g., [M+1]+^+ peaks) .

Q. What are the primary biological activities reported for this compound?

  • Antimicrobial Activity : Derivatives exhibit potent activity against Mycobacterium tuberculosis (MIC = 0.23 μM) and drug-resistant strains .
  • Enzyme/Receptor Modulation : The nitrofuran moiety generates reactive oxygen species (ROS), inducing oxidative stress in pathogens or cancer cells .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 30-minute cyclization vs. 24-hour conventional heating) .
  • Solvent-Free Conditions : Minimizes purification steps and improves atom economy (e.g., 85% yield in Gewald reactions without solvents) .
  • Catalyst Screening : Palladium or BOP-mediated couplings enhance regioselectivity in amidation steps .

Q. Table 1: Comparison of Synthetic Methods

MethodYield (%)Time (h)Purity (%)
Conventional Cyclization652490
Microwave-Assisted780.595
Solvent-Free Gewald85698

Q. How should researchers address contradictions in biological activity data across studies?

  • Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., replacing nitrofuran with isoxazole) to isolate pharmacophores .
  • Dose-Response Profiling : Test multiple concentrations (e.g., 0.1–10 μM) to identify non-linear effects or off-target interactions .
  • Metabolic Stability Assays : Compare in vitro (microsomal) and in vivo (plasma) half-lives to explain potency discrepancies .

Q. What computational strategies are effective for predicting binding modes or toxicity?

  • Molecular Docking : Use AutoDock Vina to simulate interactions with targets like A1 adenosine receptors (docking scores ≤ -9.0 kcal/mol suggest high affinity) .
  • QSAR Modeling : Correlate substituent hydrophobicity (logP) with MIC values to guide analog design .
  • Toxicity Prediction : Tools like ProTox-II assess hepatotoxicity risks based on nitro group metabolism .

Q. How can stereochemical challenges in synthesis be resolved?

  • Chiral Chromatography : Separate enantiomers using amylose-based columns (e.g., 99% ee achieved for 6-substituted derivatives) .
  • Asymmetric Catalysis : Employ chiral auxiliaries (e.g., Boc-protected amino acids) in cyclization steps .
  • Dynamic NMR : Monitor rotamer populations to optimize reaction conditions for stereocontrol .

Q. What experimental designs mitigate discrepancies between in vitro and in vivo efficacy?

  • Pharmacokinetic Profiling : Measure bioavailability (e.g., AUC = 120 μg·h/mL) and tissue distribution in rodent models .
  • Caco-2 Permeability Assays : Predict intestinal absorption (Papp > 1 × 106^-6 cm/s indicates good permeability) .
  • CYP450 Inhibition Screening : Identify metabolic liabilities using human liver microsomes .

Key Considerations for Methodological Rigor

  • Reproducibility : Document reaction conditions (solvent, temperature, catalyst loading) in detail .
  • Data Transparency : Publish raw spectral data (NMR, MS) and crystallographic coordinates in supplementary materials .
  • Ethical Compliance : Adhere to OECD guidelines for preclinical toxicity testing .

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